molecular formula C8H9Cl2NO B7854708 (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride CAS No. 5321-31-3

(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride

Cat. No. B7854708
CAS RN: 5321-31-3
M. Wt: 206.07 g/mol
InChI Key: GVVFCAFBYHYGEE-UHFFFAOYSA-N
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Description

(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Use in Sulfene Generation

(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride has been utilized in the efficient generation of sulfene from sulfonic acids. This process is significant for producing various sulfene derivatives used in cycloaddition reactions, a key method in synthetic organic chemistry (Prajapati, Singh, Mahajan, & Sandhu, 1993).

2. Role in Polymer Synthesis

This compound is instrumental in synthesizing polymers that can switch from cationic to zwitterionic form. These polymers have applications in DNA condensation and releasing, and altering antibacterial activity, which is crucial in biotechnological and medical research (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).

3. In Molecular Structure Analysis

The compound has been used in studies focusing on the molecular structure and spectral properties of quaternary ammonium derivatives. This research is pivotal for understanding the molecular interactions and properties of these compounds in various chemical applications (Kowalczyk, 2008).

4. Plant Growth Research

Research has been conducted on structurally related quaternary ammonium compounds, like (2-chloroethyl) trimethylammonium chloride, for their effects on plant growth. This study is significant for agricultural science, especially in understanding how these compounds influence the growth and development of plants (Tolbert, 1960).

5. Application in Ammonium Chloride Solutions

Studies have examined the properties of ammonium chloride solutions for various applications, including in fertilizers, metal solidification modeling, and electronics. These solutions' thermo-physical parameters are essential for diverse scientific and industrial applications (Stefan-Kharicha, Kharicha, Mogeritsch, Wu, & Ludwig, 2018).

6. Antimicrobial Properties

The compound has been researched for its role in imparting durable antimicrobial properties to various materials, such as cotton fabrics. This is particularly relevant in medical textiles and hygiene products, where antimicrobial characteristics are crucial (Son, Kim, Ravikumar, & Lee, 2006).

properties

IUPAC Name

2-amino-2-phenylacetyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-5,7H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVFCAFBYHYGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride

CAS RN

5321-31-3
Record name Benzeneacetyl chloride, alpha-amino-, hydrochloride (1:1), (alphaS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetyl chloride, .alpha.-amino-, hydrochloride (1:1), (.alpha.S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2-chloro-2-oxo-1-phenylethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Rorije, M Müller, W Peijnenburg - 1997 - academia.edu
In 1993 the European Union has adopted the Regulation (EEC) 793/93 on existing chemical substances", as a first step towards managing the potential risks posed by chemicals to …
Number of citations: 2 www.academia.edu

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